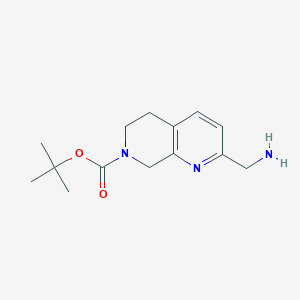
Tert-butyl 2-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves the reaction of a naphthyridine derivative with tert-butyl chloroformate and an aminomethylating agent. The reaction is usually carried out under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine compounds with various functional groups.
Applications De Recherche Scientifique
Tert-butyl 2-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl N-(2-aminoethyl)-N-methylcarbamate
- N-Boc-N-methylethylenediamine
- 2,2’-methylenebis (6-tert-butyl-4-methylphenol)
Uniqueness
Tert-butyl 2-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. Additionally, the aminomethyl and carboxylate groups contribute to its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
tert-butyl 2-(aminomethyl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-11(8-15)16-12(10)9-17/h4-5H,6-9,15H2,1-3H3 |
Clé InChI |
XCVQCIZTTYHDDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















